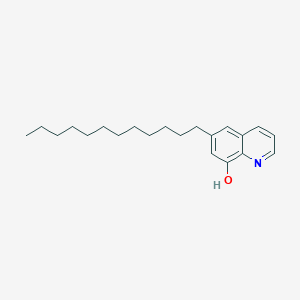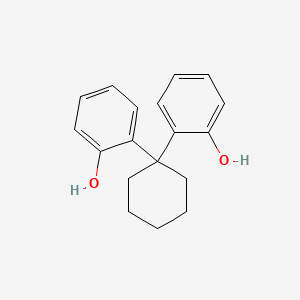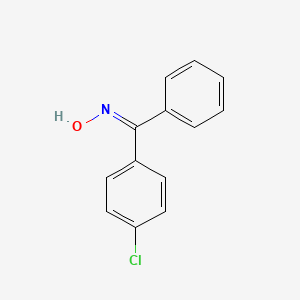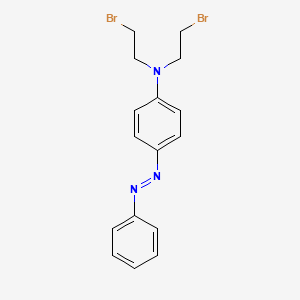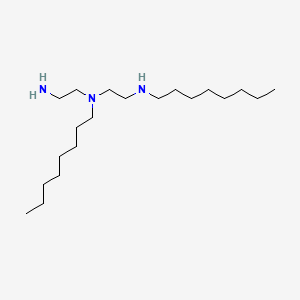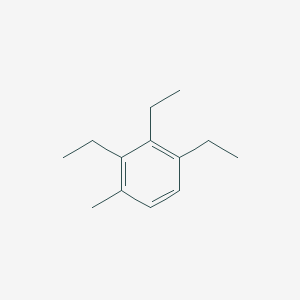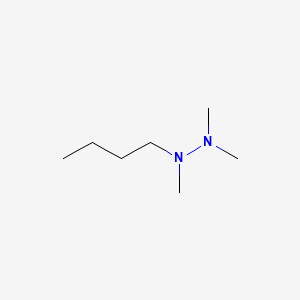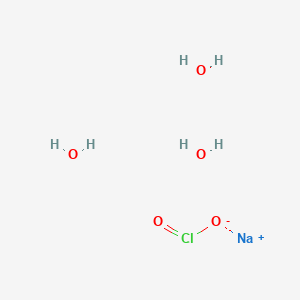
Sodium chlorite trihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium chlorite trihydrate, with the chemical formula NaClO₂·3H₂O, is a white, crystalline solid that is highly soluble in water. It is primarily used in the generation of chlorine dioxide, which is a powerful oxidizing agent. This compound is known for its applications in various industries, including water treatment, paper manufacturing, and as a disinfectant .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium chlorite trihydrate is typically synthesized from sodium chlorate (NaClO₃). The process involves the reduction of sodium chlorate to chlorine dioxide (ClO₂) using reducing agents such as sodium sulfite, sulfur dioxide, or hydrochloric acid in a strong acid solution. The chlorine dioxide is then absorbed into an aqueous solution of sodium hydroxide, where it is further reduced to sodium chlorite .
Industrial Production Methods: The industrial production of sodium chlorite involves the following steps:
- Sodium chlorate solution reacts with hydrochloric acid to generate chlorine dioxide gas and chlorine.
- The chlorine dioxide gas is absorbed into a sodium hydroxide solution, and hydrogen peroxide is added to facilitate the reduction to sodium chlorite.
- The resulting sodium chlorite solution is crystallized and dried to obtain this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium chlorite trihydrate undergoes various chemical reactions, including:
Oxidation: Sodium chlorite is a strong oxidizing agent and can oxidize a wide range of organic and inorganic substances.
Reduction: It can be reduced to chlorine dioxide under acidic conditions.
Substitution: Sodium chlorite can participate in substitution reactions, particularly in the presence of chlorine
Common Reagents and Conditions:
Oxidation: Common reagents include organic compounds and metals. The reaction conditions typically involve aqueous solutions and controlled temperatures.
Reduction: Reducing agents such as sodium sulfite, sulfur dioxide, or hydrochloric acid are used under acidic conditions.
Substitution: Chlorine is often used as a reagent in substitution reactions
Major Products:
Oxidation: The major products include oxidized organic compounds and metal oxides.
Reduction: The primary product is chlorine dioxide.
Substitution: The products include chlorine dioxide and sodium chloride
Applications De Recherche Scientifique
Sodium chlorite trihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the oxidation of aldehydes to carboxylic acids.
Biology: Sodium chlorite is used in the disinfection of laboratory equipment and surfaces.
Medicine: It is used in therapeutic rinses, mouthwashes, and as a preservative in eye drops and contact lens cleaning solutions.
Industry: Sodium chlorite is used in the bleaching and stripping of textiles, pulp, and paper, as well as in the disinfection of municipal water treatment plants .
Mécanisme D'action
Sodium chlorite exerts its effects primarily through its strong oxidizing properties. It reacts with organic and inorganic substances, leading to the formation of chlorine dioxide, which is a potent disinfectant. The molecular targets include microbial cell walls and membranes, leading to the disruption of cellular functions and eventual cell death .
Comparaison Avec Des Composés Similaires
Sodium hypochlorite (NaClO): Used as a disinfectant and bleaching agent.
Sodium chlorate (NaClO₃): Used in the production of chlorine dioxide and as a herbicide.
Sodium perchlorate (NaClO₄): Used in the production of explosives and as a laboratory reagent
Uniqueness: Sodium chlorite trihydrate is unique due to its specific applications in the generation of chlorine dioxide, which is a more stable and effective disinfectant compared to other chlorine-based compounds. Its ability to oxidize a wide range of substances makes it highly versatile in various industrial and research applications .
Propriétés
Numéro CAS |
49658-21-1 |
|---|---|
Formule moléculaire |
ClH6NaO5 |
Poids moléculaire |
144.49 g/mol |
Nom IUPAC |
sodium;chlorite;trihydrate |
InChI |
InChI=1S/ClHO2.Na.3H2O/c2-1-3;;;;/h(H,2,3);;3*1H2/q;+1;;;/p-1 |
Clé InChI |
OMIBJNSNJCZSPU-UHFFFAOYSA-M |
SMILES canonique |
O.O.O.[O-]Cl=O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-Bromo-3-(trifluoromethyl)phenyl]-2-[4-[2-(diethylamino)ethylamino]-6-methylpyrimidin-2-yl]guanidine](/img/structure/B14658991.png)
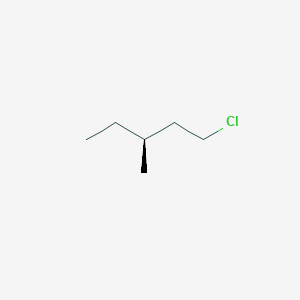
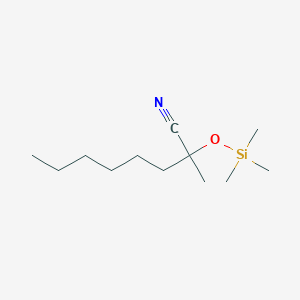
![4-[(Dimethylamino)methyl]-2,6-bis(2-methylpropyl)phenol](/img/structure/B14659013.png)
